2-Amino-4-cyclohexylthiophene-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-4-cyclohexylthiophene-3-carbonitrile can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used for the synthesis of aminothiophene derivatives due to its simplicity and efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-Amino-4-cyclohexylthiophene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified thiophene derivatives with different functional groups .
Scientific Research Applications
2-Amino-4-cyclohexylthiophene-3-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, aminothiophenes are known for their potential as antiviral, antimicrobial, and anticancer agents . This compound may also find applications in the development of new materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclohexylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, aminothiophenes generally exert their effects by binding to enzymes or receptors, thereby modulating their activity . For example, some aminothiophenes are known to inhibit protein kinases or interfere with DNA replication, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
2-Amino-4-cyclohexylthiophene-3-carbonitrile can be compared with other aminothiophene derivatives, such as 2-Amino-4,5-dihydrothiophene-3-carbonitriles . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .
Properties
IUPAC Name |
2-amino-4-cyclohexylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h7-8H,1-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULLHHGMHCJSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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